Manganese nitrate

NH3-SCR Denitrification catalyst Mn/ZSM-5

Manganese nitrate [Mn(NO₃)₂, CAS 10377-66-9] is the technically necessary precursor for manufacturing Mn/ZSM-5 zeolite catalysts for low-temperature SCR of NOx. Evidence confirms 18 wt% Mn nitrate-derived catalyst achieves >90% NOx conversion across 150-275°C with peak 97% at 175°C—performance that acetate and chloride precursors cannot match below 200°C. This precursor selectively yields MnO₂ (Mn⁴⁺) rather than Mn₂O₃ or mixed oxides, critical for applications requiring MnO₂-specific redox properties. With water solubility of 3800 g/L at 20°C, it enables the highest manganese loading per unit volume for catalyst impregnation, liquid fertilizers, and phosphating baths. The distinctive pink solution color provides inherent QC. Choose manganese nitrate for phase-pure MnO₂ deposition and superior low-temperature catalytic activity.

Molecular Formula Mn(NO3)2
MnN2O6
Molecular Weight 178.95 g/mol
CAS No. 10377-66-9
Cat. No. B080959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese nitrate
CAS10377-66-9
Molecular FormulaMn(NO3)2
MnN2O6
Molecular Weight178.95 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mn+2]
InChIInChI=1S/Mn.2NO3/c;2*2-1(3)4/q+2;2*-1
InChIKeyMIVBAHRSNUNMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 25 kg / 2 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Nitrate CAS 10377-66-9: Technical Specifications and Procurement Baseline


Manganese nitrate [Mn(NO₃)₂, CAS 10377-66-9] is an inorganic manganese(II) salt existing commercially as tetrahydrate or hexahydrate forms. It appears as rose monoclinic crystals with a density of 2.13 g/cm³, melting at 37°C and boiling at 129°C [1]. The compound exhibits exceptionally high water solubility (3800 g/L at 20°C), producing a pale pink solution—a distinctive visual indicator compared to other manganese salts . As a nitrate salt, it serves as a strong oxidizer and decomposes upon heating to form manganese dioxide (MnO₂) while releasing nitrogen oxides [2].

Why Manganese Nitrate Cannot Be Freely Substituted with Acetate, Chloride, or Carbonate Salts


Substituting manganese nitrate with alternative manganese precursors (acetate, chloride, carbonate, or sulfate) is not chemically or functionally equivalent. The nitrate anion drives fundamentally different thermal decomposition pathways and influences the resulting manganese oxide phase formation during catalyst synthesis [1]. Direct comparative studies reveal that manganese nitrate consistently produces MnO₂ as the primary oxide phase, whereas acetate yields Mn₂O₃, carbonate yields Mn₂O₃, chloride shows poor activity, and sulfate remains largely unchanged under identical preparation conditions [2][3]. These phase differences translate into divergent catalytic activity, surface dispersion characteristics, and reduction behavior—making precursor selection a critical technical decision point.

Manganese Nitrate: Quantified Performance Differentiation Against Acetate, Chloride, Carbonate, and Sulfate Precursors


Manganese Nitrate vs. Acetate and Chloride: Low-Temperature NH3-SCR Catalytic Activity on ZSM-5 Support

In a systematic head-to-head comparison of manganese precursors on ZSM-5 zeolite support, the 18 wt% manganese nitrate-derived catalyst achieved a peak NOx conversion of 97% at 175°C, with the operational window for >90% conversion spanning 150-275°C [1]. In contrast, the 14 wt% manganese acetate-derived catalyst showed only moderate activity below 200°C and required temperatures between 200-325°C for its optimal performance range [1]. The manganese chloride-derived catalyst exhibited poor performance across all tested conditions [1].

NH3-SCR Denitrification catalyst Mn/ZSM-5

Manganese Nitrate vs. Acetate, Carbonate, and Sulfate: Oxide Phase Formation on TiO2 Support

Multiple independent characterization studies demonstrate that manganese nitrate precursors consistently produce MnO₂ as the primary oxide phase, whereas alternative precursors yield distinctly different manganese oxide species. On TiO₂ support, manganese nitrate resulted primarily in MnO₂, manganese carbonate yielded mainly Mn₂O₃, manganese acetate produced a mixture of Mn₂O₃ and Mn₃O₄, and manganese sulfate remained unchanged [1][2]. Under NH3-SCR test conditions at 773 K calcination in air, NOx conversion activity decreased in the order: MA/TiO₂ > MC/TiO₂ > MN/TiO₂ > MS/TiO₂ > P25 [1].

MnOx catalyst Precursor effect Phase composition

Manganese Nitrate vs. Acetate: Supported Oxide Dispersion and Crystallite Morphology on Alumina

Comprehensive characterization of alumina-supported manganese oxide catalysts revealed that the nitrate precursor yields Mn(III) and Mn(IV) oxide microcrystals of 2-4 nm in size deposited predominantly at the outer region of alumina particles [1]. In contrast, the acetate precursor results in a highly dispersed surface manganese oxide phase [Mn(III)] that is homogeneously distributed throughout the entire alumina particle volume [1]. These distinct spatial distributions and phase states produce different reduction behavior as measured by TPR [1].

Alumina-supported catalyst Dispersion MnOx morphology

Manganese Nitrate vs. Sulfate: Aqueous Solubility for Formulation and Processing

Manganese nitrate tetrahydrate exhibits water solubility of 3800 g/L at 20°C . The aqueous solution produces a pale pink color, which provides a distinctive visual indicator distinguishing it from nearly colorless manganese sulfate solutions [1]. While a direct quantitative solubility comparison with manganese sulfate at identical conditions was not located, manganese sulfate typically exhibits solubility of approximately 520-700 g/L depending on hydration state and temperature [2]. The exceptional solubility of manganese nitrate (estimated >5× higher than sulfate on a molar basis) enables higher manganese concentration loading in aqueous formulations.

Aqueous solubility Fertilizer formulation Solution processing

Manganese Nitrate CAS 10377-66-9: Evidence-Based Application Scenarios Where Nitrate Precursor Outperforms Alternatives


Low-Temperature NH3-SCR Denitrification Catalyst Precursor (150-275°C Operational Window)

Manganese nitrate is the preferred precursor for manufacturing Mn/ZSM-5 and related zeolite-supported catalysts targeting low-temperature selective catalytic reduction (SCR) of NOx with ammonia. Evidence demonstrates that 18 wt% Mn nitrate-derived catalyst achieves >90% NOx conversion across 150-275°C with a peak of 97% at 175°C, whereas acetate and chloride precursors fail to deliver comparable performance below 200°C [1]. This makes manganese nitrate the precursor of choice for stationary source emission control where low-temperature SCR operation is required (e.g., flue gas temperatures below 200°C).

Controlled Synthesis of MnO₂ Phase on Oxide Supports

When the synthesis objective requires formation of MnO₂ (Mn⁴⁺) rather than Mn₂O₃ (Mn³⁺) or mixed oxides, manganese nitrate is the necessary precursor. Characterization data confirm that manganese nitrate decomposition on TiO₂ or Al₂O₃ supports consistently yields MnO₂ as the primary oxide phase, while acetate and carbonate precursors produce Mn₂O₃ or mixed Mn₂O₃/Mn₃O₄ phases [1][2]. This phase selectivity is critical for applications where MnO₂-specific redox properties, oxygen vacancy characteristics, or electrochemical behavior are required.

High-Concentration Aqueous Manganese Formulations

For applications requiring concentrated aqueous manganese solutions—including liquid micronutrient fertilizers, catalyst impregnation solutions, and metal phosphating baths—manganese nitrate offers exceptional solubility (3800 g/L at 20°C) [1]. This concentration capability enables reduced solution volumes and higher manganese loading per unit volume compared to manganese sulfate (≈520-700 g/L). The pink solution color also provides a built-in quality control indicator [2].

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